Potency Advantage in TMEM16A Inhibition
MONNA inhibits TMEM16A with an IC50 of 80 nM in Xenopus laevis oocytes [1]. In comparison, T16Ainh-A01 exhibits an IC50 of ~1 µM [2] and CaCCinh-A01 an IC50 of 2.1 µM [3] in similar TMEM16A inhibition assays. This represents a >12-fold increase in potency for MONNA over T16Ainh-A01 and a >26-fold increase over CaCCinh-A01.
| Evidence Dimension | TMEM16A inhibition potency (IC50) |
|---|---|
| Target Compound Data | 80 nM |
| Comparator Or Baseline | T16Ainh-A01: ~1 µM; CaCCinh-A01: 2.1 µM |
| Quantified Difference | MONNA is >12-fold more potent than T16Ainh-A01 and >26-fold more potent than CaCCinh-A01 |
| Conditions | Xenopus laevis oocytes expressing TMEM16A, voltage-clamp assay |
Why This Matters
Higher potency allows for lower working concentrations, reducing potential off-target effects and solvent-related artifacts in experimental systems.
- [1] GtoPdb. MONNA Ligand Activity Charts. IUPHAR/BPS Guide to Pharmacology. View Source
- [2] GtoPdb. T16Ainh-A01 Ligand Activity Charts. IUPHAR/BPS Guide to Pharmacology. View Source
- [3] TargetMol. CaCCinh-A01 Product Information. View Source
